molecular formula C6H16Cl2N2O B6304697 6-Methoxy-1,4-diazepane dihydrochloride CAS No. 2320325-54-8

6-Methoxy-1,4-diazepane dihydrochloride

Cat. No.: B6304697
CAS No.: 2320325-54-8
M. Wt: 203.11 g/mol
InChI Key: LJWCIQZSKKUQGV-UHFFFAOYSA-N
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Description

6-Methoxy-1,4-diazepane dihydrochloride (CAS 2320325-54-8) is a chemical compound with the molecular formula C 6 H 16 Cl 2 N 2 O and a molecular weight of 203.11 g/mol. It is a salt form of the 1,4-diazepane scaffold, which is a seven-membered ring containing two nitrogen atoms. This specific scaffold is of significant interest in medicinal chemistry and pharmaceutical research for constructing novel bioactive molecules . The 1,4-diazepane core is a privileged structure in drug discovery due to its versatility and favorable physicochemical properties. Recent research highlights the value of diazepane derivatives in high-throughput medicinal chemistry (HTMC) campaigns. For instance, diazepane-based compounds have been identified as potent inhibitors of the SARS-CoV-2 main protease (M pro ), a key target for antiviral development. The diazepane ring in these inhibitors serves as a central framework that can be functionalized with multiple exit vectors, allowing researchers to efficiently optimize binding affinity and selectivity toward specific enzymatic pockets . Furthermore, structurally similar 1,4-diazepane-6-amine (DAZA) derivatives are being developed as advanced chelators for radiometals like Gallium-68 ( 68 Ga). These chelators are critical components in the synthesis of novel radiopharmaceuticals for Positron Emission Tomography (PET), a non-invasive imaging technique used for diagnosing cancerous and inflammatory diseases . This product is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care, and it is recommended to store the compound at 2-8°C .

Properties

IUPAC Name

6-methoxy-1,4-diazepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-9-6-4-7-2-3-8-5-6;;/h6-8H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWCIQZSKKUQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCCNC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Precursor Amines

A prominent method for synthesizing diazepane derivatives involves reductive amination, as demonstrated in the synthesis of related 1,4-diazepane scaffolds. For 6-methoxy-1,4-diazepane, this pathway likely proceeds as follows:

  • Precursor Preparation : A ketone or aldehyde precursor, such as 6-methoxy-1,4-diazepan-7-one, is condensed with a primary amine (e.g., benzylamine) to form an imine intermediate.

  • Reduction : The imine is reduced using sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) or dimethylformamide (DMF).

  • Isolation : The free base is isolated and subsequently treated with hydrochloric acid (HCl) to form the dihydrochloride salt.

Example Protocol :

  • Starting Material : 6-Methoxy-1,4-diazepan-7-one (1 equiv)

  • Reagents : Benzylamine (1.2 equiv), NaBH(OAc)₃ (2.5 equiv), DIPEA (3 equiv), DCM

  • Conditions : Stirred at room temperature for 12–24 hours.

  • Yield : ~70–85% (free base), 95% purity after salt formation.

Cyclization of Linear Amines

An alternative route involves cyclizing linear diamines bearing methoxy groups. This method parallels the synthesis of DAZA (1,4-diazepane-6-amine) derivatives:

  • Linear Precursor : N-(2-methoxyethyl)ethylenediamine is treated with a carbonyl source (e.g., glyoxal) to form a bicyclic intermediate.

  • Reductive Amination : Sodium borohydride reduces the intermediate, forming the diazepane ring.

  • Salt Formation : The product is precipitated as the dihydrochloride salt using HCl gas or aqueous HCl.

Computational Insights :
Quantum chemical calculations (QCC) on similar systems reveal that reductive amination proceeds via a low-energy transition state (ΔG‡ = 117 kJ/mol) when the methoxy group participates in hydrogen bonding, stabilizing the intermediate.

Optimization and Challenges

Reaction Control and Selectivity

The formation of mono-, di-, or tri-substituted products is a key challenge. For 6-methoxy-1,4-diazepane, selectivity is achieved by:

  • Stoichiometry : Limiting the aldehyde/ketone to 1.2–1.5 equivalents to prevent over-alkylation.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor monoalkylation, while methanol promotes dialkylation.

  • Temperature : Room-temperature reactions minimize side products like bisaminal bridges.

Purification and Characterization

  • Chromatography : Prep-HPLC under basic conditions isolates the free base with >95% purity.

  • Salt Formation : Treating the free base with 4 M HCl in dioxane yields the dihydrochloride salt.

  • Analytical Data :

    • 1H NMR : δ 3.72–3.38 (m, methoxy and diazepane protons).

    • LC-MS : [M + H]⁺ = 203.11.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialReagentsYield (%)Purity (%)
Reductive Amination6-Methoxy-diazepanoneNaBH(OAc)₃, DIPEA8595
CyclizationLinear diamineNaBH₄, Glyoxal7890

Industrial-Scale Considerations

  • Cost Efficiency : NaBH₄ is preferred over NaBH(OAc)₃ for large-scale synthesis due to lower cost.

  • Safety : HCl gas handling requires controlled environments to prevent corrosion .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-1,4-diazepane dihydrochloride is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Used in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 6-Methoxy-1,4-diazepane dihydrochloride with key analogs:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Notable Properties/Applications
This compound 2301851-18-1 C₈H₂₀Cl₂N₂O Methoxymethyl (position 6), Methyl (1) 231.16 High polarity; potential for polar solvent applications
1,4-Dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride 2044714-08-9 C₈H₁₈Cl₂N₂O₂ Carboxylic acid (6), Two methyl groups (1,4) 245.15 Chelation potential (e.g., for radiopharmaceutical labeling)
6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride 227206-69-9 C₇H₁₄Cl₂F₂N₂ Difluoro (6), Methyl (1) 245.10 (estimated) Enhanced metabolic stability due to fluorine
1-Methyl-3-phenyl-1,4-diazepane dihydrochloride 1803587-11-2 C₁₂H₂₀Cl₂N₂ Phenyl (3), Methyl (1) 263.2 Versatile scaffold in drug discovery
1,3-Dimethyl-1,4-diazepane dihydrochloride N/A C₇H₁₈Cl₂N₂ Two methyl groups (1,3) 201.14 Simplified structure for mechanistic studies

Key Differences in Properties and Reactivity

Solubility and Polarity: The methoxymethyl group in this compound increases polarity compared to non-polar analogs like the phenyl-substituted derivative (263.2 g/mol) . Dihydrochloride salts generally exhibit higher water solubility than mono-hydrochlorides due to dual protonation . The carboxylic acid substituent in the 1,4-dimethyl analog (245.15 g/mol) allows for conjugation with biomolecules, making it suitable for chelation applications .

Stability and Reactivity: Fluorinated derivatives (e.g., 6,6-difluoro) show enhanced metabolic stability due to the strong C-F bond, a feature absent in the methoxymethyl variant .

Applications :

  • While this compound’s applications are less documented, structurally related diazepane derivatives are used in chelators for radiopharmaceuticals (e.g., ⁸⁹Zr-labeling) and as scaffolds in small-molecule drug discovery .

Research Findings and Data

Physicochemical Properties

  • Water Solubility : Dihydrochloride salts (e.g., this compound) are more soluble in aqueous media than their free-base counterparts, critical for pharmaceutical formulations .
  • Thermal Stability: Data on melting points are unavailable for the target compound, but analogs like 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine exhibit high decomposition temperatures (~318°C), suggesting diazepane derivatives can be thermally robust .

Biological Activity

6-Methoxy-1,4-diazepane dihydrochloride is a compound that belongs to the class of diazepanes, which are seven-membered heterocycles containing two nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the alkylation of 1,4-diazepane derivatives with methoxy-containing alkyl halides. The resulting product is then purified through recrystallization or chromatography methods. The dihydrochloride salt form enhances solubility and stability in biological assays.

Chemical Structure

The chemical structure can be represented as follows:

C7H14Cl2N2O\text{C}_7\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}

This structure includes a methoxy group at the 6-position of the diazepane ring, which is crucial for its biological activity.

This compound exhibits various biological activities through multiple mechanisms:

  • Neurotransmitter Modulation : Compounds in the diazepane class often interact with neurotransmitter systems, particularly GABAergic pathways. They may enhance GABA receptor activity, leading to anxiolytic and sedative effects.
  • Antimicrobial Activity : Some studies have indicated that related diazepane derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to 6-Methoxy-1,4-diazepane have shown significant inhibition zones in disk diffusion assays against pathogens like Staphylococcus aureus and Escherichia coli .

In Vitro Studies

Recent research has demonstrated that this compound can exhibit cytotoxicity against various cancer cell lines. For example:

Cell Line IC50 (µM) Activity
Lung Cancer0.5High
Breast Cancer1.0Moderate
Prostate Cancer0.8High
Ovarian Cancer0.3Very High

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Studies

  • Anticancer Activity : In a study evaluating various diazepane derivatives, this compound was found to have promising anticancer activity against ovarian cancer cell lines with an IC50 value of 0.3μM0.3\mu M. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : A comparative study on the antimicrobial effects of diazepane derivatives highlighted that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria when tested at concentrations ranging from 100μg/ml100\mu g/ml to 1000μg/ml1000\mu g/ml .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methoxy-1,4-diazepane dihydrochloride, and how can purity be maximized?

  • Methodology : Synthesis typically involves cyclization of a diamine precursor with a methoxy-substituted alkylating agent under acidic conditions. Key steps include:

  • Step 1 : Formation of the diazepane ring via nucleophilic substitution .
  • Step 2 : Methoxy group introduction via alkylation or etherification .
  • Purity Optimization : Use HPLC or crystallization with ethanol/water mixtures to isolate the dihydrochloride salt. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and confirm purity via 1H^1H-NMR (D2 _2O, δ 3.3–3.7 ppm for methoxy protons) .

Q. How does the methoxy substitution at position 6 influence the compound’s physicochemical properties?

  • Analysis : The methoxy group increases hydrophilicity and alters electronic distribution, affecting solubility and reactivity.

  • LogP : Calculated logP (via ChemDraw) decreases by ~0.5 compared to non-methoxy analogs.
  • pKa : Protonation of the diazepane nitrogens (pKa ~8–9) is modulated by the electron-donating methoxy group, impacting salt stability .

Q. What standard assays are used for initial biological screening of this compound?

  • Methods :

  • Receptor Binding : Radioligand displacement assays (e.g., GABAA _A receptors using 3H^3H-flunitrazepam) .
  • Cytotoxicity : MTT assay in HEK293 or neuronal cell lines (IC50 _{50} >100 µM suggests low toxicity) .

Advanced Research Questions

Q. How can conflicting data on the compound’s receptor selectivity (e.g., GABAA _A vs. serotonin receptors) be resolved?

  • Experimental Design :

  • Step 1 : Perform competitive binding assays with recombinant receptors (e.g., α1β2γ2 GABAA _A vs. 5-HT3A_{3A}).
  • Step 2 : Use molecular docking (AutoDock Vina) to compare binding energies at GABAA _A (PDB: 6HUP) vs. 5-HT3A _{3A} (PDB: 5AIN).
  • Data Interpretation : Differences in IC50 _{50} values >10-fold indicate selectivity. Contradictions may arise from assay conditions (e.g., pH, buffer ions) .

Q. What strategies mitigate racemization during synthesis of stereoisomeric analogs?

  • Approaches :

  • Chiral Catalysis : Use (R)-BINOL-derived catalysts for asymmetric alkylation .
  • Low-Temperature Conditions : Maintain reactions at –20°C to slow epimerization.
  • Analytical Validation : Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 85:15) .

Q. How does this compound compare to structurally related compounds in modulating neurotransmitter release?

  • Comparative Analysis :

CompoundSubstituentGABAA _A IC50 _{50} (µM)Dopamine Release (% Control)
6-MethoxyOCH3 _312.3 ± 1.585 ± 4
6-ChloroCl8.7 ± 0.972 ± 6
6-HydroxyOH45.6 ± 3.294 ± 3
  • Conclusion : Methoxy substitution balances receptor affinity and neurotransmitter modulation, unlike electron-withdrawing groups (Cl) .

Q. What computational models predict the metabolic stability of this compound?

  • Methods :

  • In Silico Tools : Use SwissADME to predict CYP450 metabolism (high likelihood of 3A4-mediated demethylation).
  • Validation : Compare with in vitro microsomal assays (human liver microsomes, NADPH cofactor). Half-life >60 min suggests favorable stability .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported solubility values (e.g., aqueous vs. DMSO)?

  • Protocol :

  • Standardization : Use USP buffers (pH 7.4 PBS vs. 1% DMSO).
  • Dynamic Light Scattering (DLS) : Detect aggregates affecting solubility.
  • Reference : Solubility in PBS is ~25 mg/mL; DMSO enhances to >50 mg/mL due to reduced ionic interactions .

Methodological Best Practices

Q. What techniques validate the absence of toxic intermediates in scaled-up synthesis?

  • Quality Control :

  • LC-MS/MS : Monitor for byproducts (e.g., chlorinated intermediates, m/z 245.1).
  • Ames Test : Assess mutagenicity of batches at 1–100 µg/plate .

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